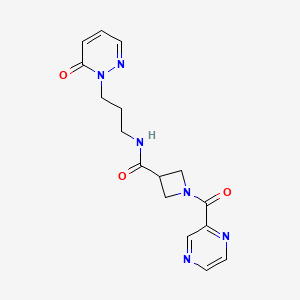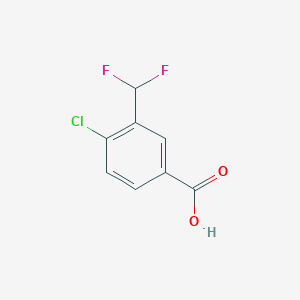
(1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as 3-alkylindoles . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N - ( (1-methyl-1 H -indol-3-yl)methyl)-2- (1 H -pyrazol-1-yl or triazolyl)- N - (3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . Detailed synthetic information can be found in the referenced material .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structures of target compounds were confirmed by the analysis of 1 H, 13 C NMR, and ESIMS data .Chemical Reactions Analysis
Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin via a consistent way with colchicine .Physical And Chemical Properties Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Physically, they are crystalline colorless in nature with specific odors .Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways.
Result of Action
Based on the known biological activities of indole derivatives , it’s likely that this compound could have a variety of effects at the molecular and cellular level.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone A in lab experiments is its high potency and specificity towards its target molecules. It also has good pharmacokinetic properties and can easily penetrate the blood-brain barrier. However, one of the limitations of using this compound A is its potential toxicity and side effects, which need to be carefully monitored.
Orientations Futures
There are several future directions for the research of (1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone A. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. Another direction is to explore its potential as a drug candidate and optimize its pharmacokinetic and pharmacodynamic properties. Additionally, more studies are needed to understand the potential toxicity and side effects of this compound A and to develop strategies to mitigate them.
Conclusion:
In conclusion, this compound A is a novel small molecule with promising results in scientific research. Its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation make it an exciting area of research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity and side effects.
Méthodes De Synthèse
Compound A can be synthesized through a multi-step process involving the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 2-bromo-1-(1H-indol-2-yl)ethanone, followed by the reaction with piperidine-1-carboxaldehyde. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
Compound A has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. In cancer research, (1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone A has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, this compound A has shown to protect against neuronal cell death and improve cognitive function. In inflammation research, this compound A has shown to reduce the production of inflammatory cytokines and alleviate inflammation.
Propriétés
IUPAC Name |
1H-indol-2-yl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11-19-20-16(23-11)13-6-4-8-21(10-13)17(22)15-9-12-5-2-3-7-14(12)18-15/h2-3,5,7,9,13,18H,4,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULYMJWIPDGGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

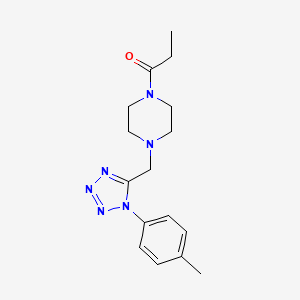
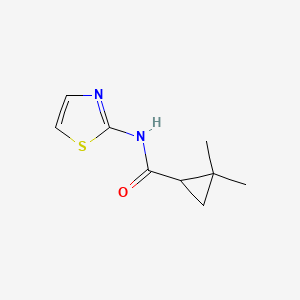
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2456527.png)
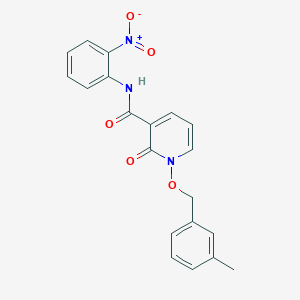
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2456530.png)
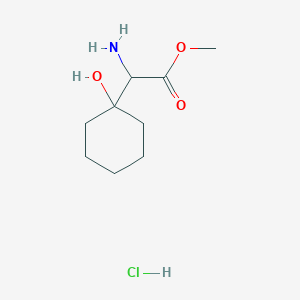
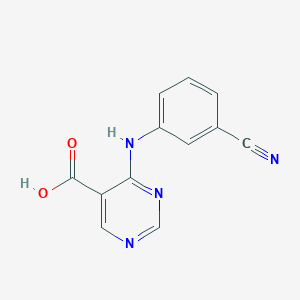
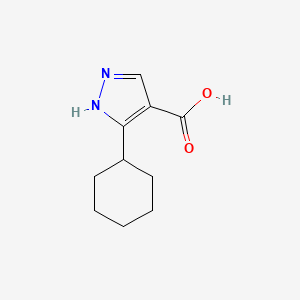

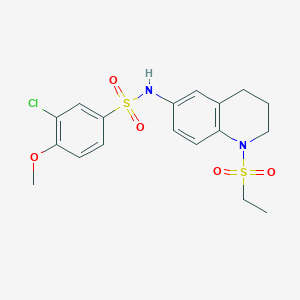
![4-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B2456542.png)

